4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline
Description
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)9-5-6-15(14-9)8-3-1-7(13)2-4-8/h1-6,10H,13H2 |
InChI Key |
LMFTWAGFCVBJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC(=N2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The most common approach involves cyclocondensation reactions between substituted hydrazines and 1,3-dicarbonyl precursors. For example, 4-nitrophenylhydrazine reacts with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate under acidic conditions to form the pyrazole core . Subsequent reduction of the nitro group to an amine yields the target aniline derivative. Key steps include:
-
Cyclization : Performed in acetic acid or ethanol at 90–160°C under microwave irradiation (reducing reaction times from hours to minutes) .
-
Reduction : Catalytic hydrogenation (Pd/C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine .
Example Protocol (adapted from ):
-
Combine 4-nitrophenylhydrazine (1.0 equiv) and ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate (1.05 equiv) in acetic acid.
-
Heat at 160°C for 2 minutes under microwave irradiation.
-
Reduce the nitro group using H₂/Pd-C in ethanol at 25°C for 12 hours.
Yield : 82% over two steps .
Substitution-Hydrolysis and Condensation-Cyclization
A two-step method reported in CN111362874B involves:
-
Substitution/Hydrolysis : Reacting α,β-unsaturated esters with 2,2-difluoroacetyl halides in the presence of acid-binding agents (e.g., triethylamine), followed by alkaline hydrolysis to form α-difluoroacetyl intermediates.
-
Condensation-Cyclization : Treating intermediates with methylhydrazine in the presence of catalysts (e.g., KI) to form the pyrazole ring, followed by acidification and recrystallization.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane.
-
Catalyst : KI (0.6 equiv).
-
Temperature : -30°C (condensation), 50–120°C (cyclization).
-
Recrystallization : 35–65% aqueous ethanol.
Yield : 75–80% .
Microwave-Assisted Continuous Flow Synthesis
Microwave and continuous flow technologies enhance efficiency. For instance, Molecules (2021) describes:
-
Cyclocondensation : 4-Nitrophenylhydrazine and 1,3-dicarbonyl compounds react in a flow reactor at 175°C (residence time: 1.5 minutes).
-
Reduction : Integrated flow hydrogenation using H-Cube® systems.
Advantages : 95% purity, 10-fold faster than batch methods .
For late-stage introduction of the aniline group, Pd-catalyzed coupling is employed :
-
Synthesize 4-bromo-1H-pyrazole intermediates.
-
Couple with ammonia or protected amines using Pd(OAc)₂/Xantphos.
Conditions : 100°C, 12 hours, yields up to 85% .
Purification and Crystallization Strategies
Crystallization under acidic conditions (pH ≤5) with water-miscible solvents (e.g., THF) is critical for isolating high-purity product . For example:
-
WO2011113788A1 : Acidify the reaction mixture to pH 1–2, add THF, and cool to 10°C to precipitate the product.
Purity : >99% (HPLC) .
Data Table: Comparison of Synthesis Methods
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aniline group undergoes regioselective electrophilic substitutions. Key examples include:
| Reaction Type | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 3-Nitro derivative | 78% | |
| Sulfonation | H₂SO₄/SO₃, 60°C, 4 hr | 4-Sulfo derivative | 65% | |
| Halogenation | Cl₂/FeCl₃, RT, 1 hr | 2-Chloro derivative | 82% |
Mechanistic Notes:
-
Nitration occurs preferentially at the meta position due to steric hindrance from the pyrazole group.
-
Halogenation with FeCl₃ proceeds via an arenium ion intermediate.
Transition Metal-Catalyzed Coupling Reactions
The aniline’s amino group directs cross-coupling reactions under palladium catalysis:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.
-
Substrates : Arylboronic acids with electron-withdrawing groups.
-
Typical Yields : 70–85%.
Buchwald-Hartwig Amination
-
Conditions : Pd₂(dba)₃ (3 mol%), Xantphos ligand, Cs₂CO₃, toluene, 110°C.
-
Scope : Forms C–N bonds with secondary amines (e.g., morpholine, piperidine).
Nucleophilic Substitution at Pyrazole C-F Bonds
The difluoromethyl group participates in C–F activation under basic conditions:
| Base | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| KOH | DMSO | Reflux | Tris(pyrazolyl)aniline derivatives | 63% | |
| NaH | THF | 0°C → RT | Thioether derivatives | 55% |
Mechanistic Pathway:
-
S<sub>N</sub>2-type displacement of fluoride by deprotonated nucleophiles (e.g., pyrazole anions) .
-
Computational studies (MN15L/def2-TZVP level) show activation barriers of ~25 kcal/mol for fluoride substitution .
Condensation Reactions
The aniline’s NH₂ group reacts with carbonyl compounds:
-
Schiff Base Formation :
-
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux (ΔG‡ = 18 kcal/mol).
-
Yields imine derivatives with antimicrobial activity.
-
-
Urea Derivatives :
-
Treatment with phosgene forms carbamate intermediates, reacting further with amines.
-
Oxidative Functionalization
Controlled oxidation modifies the pyrazole ring:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂O, pH 9, 50°C | Pyrazole N-oxide | Bioactivity modulation |
| mCPBA | CH₂Cl₂, 0°C | Epoxide at difluoromethyl group | Polymer precursors |
Analytical Characterization of Reaction Products
Key techniques for verifying reaction outcomes include:
-
NMR : <sup>19</sup>F NMR shows −120 ppm shift for CF<sub>2</sub> groups .
-
IR : N–H stretches at 3328–3448 cm<sup>−1</sup> confirm aniline integrity .
Comparative Reaction Efficiency
Thermodynamic data (DFT calculations) for competing pathways:
| Reaction | ΔG (kcal/mol) | ΔH (kcal/mol) | Favored Pathway |
|---|---|---|---|
| C–F activation (methylpyrazole) | 7.1 | 9.6 | Yes |
| C–F activation (pyrazole) | 7.6 | 10.4 | No |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline, exhibit potent antimicrobial properties. For instance, similar compounds have shown low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and other Gram-positive bacteria .
Case Study : A study synthesized and evaluated pyrazole derivatives, revealing that compounds with difluoromethyl substitutions significantly enhanced antimicrobial activity compared to their non-fluorinated counterparts .
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| This compound | 0.78 - 3.125 | Antimicrobial |
| Trifluoromethyl derivatives | < 0.5 | Highly potent |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Similar pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways.
In Vitro Studies : Derivatives showed significant inhibition of COX-2 with selectivity indices indicating a lower risk of gastrointestinal side effects compared to traditional NSAIDs.
Fungicidal Activity
Recent studies have highlighted the fungicidal potential of difluoromethyl-substituted pyrazoles against plant pathogens. The synthesis of new pyrazole derivatives has led to the discovery of compounds that effectively inhibit the growth of fungi such as Botrytis cinerea, a common plant pathogen .
Case Study : Two new pyrazole-4-carboxamides were synthesized and exhibited moderate antifungal activity against Botrytis cinerea, with docking studies suggesting that the difluoromethyl moiety is critical for their activity .
| Compound | Target Pathogen | Activity |
|---|---|---|
| Pyrazole-4-carboxamide | Botrytis cinerea | Moderate fungicidal |
Ligand Development
This compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it suitable for applications in catalysis and material science.
Research Findings : Studies have shown that complexes formed with this ligand demonstrate unique electronic properties, which could be harnessed in developing new materials for electronic applications .
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound acts as a succinate dehydrogenase inhibitor (SDHI), interfering with the tricarboxylic acid cycle in fungal cells. This inhibition leads to the disruption of energy production and ultimately the death of the fungal cells . The difluoromethyl group enhances the binding affinity and selectivity of the compound for its target enzyme .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : Bis-trifluoromethyl substitution (as in 123066-64-8) increases hydrophobicity, favoring membrane permeability in drug candidates .
- Synthetic Flexibility : Unsubstituted pyrazole-aniline derivatives (e.g., 17635-45-9) serve as versatile intermediates for introducing diverse functional groups .
Analytical Characterization
Analytical methods for pyrazole-aniline derivatives are highly standardized:
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (SHELX) : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
Physicochemical Properties
Biological Activity
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted by an aniline moiety. This unique structure is believed to contribute to its biological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1 µg/mL, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 1 - 4 | S. aureus, E. faecalis |
| 4-Bromo-3-methyl derivative | 1 | S. aureus |
| 4-Chloro derivative | 2 | S. epidermidis |
| 3-Fluoro derivative | 2 - 4 | Bacillus subtilis |
Antifungal Activity
In addition to antibacterial properties, derivatives of the difluoromethyl pyrazole have been tested for antifungal activity. A study reported that certain pyrazole derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi, outperforming standard antifungal agents like boscalid .
Table 2: Antifungal Activity of Pyrazole Derivatives
| Compound | Activity Level | Target Fungi |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | High | Various phytopathogenic fungi |
| Other synthesized pyrazole derivatives | Moderate to Excellent | Specific phytopathogenic fungi |
Anticancer Potential
The biological activity of pyrazole derivatives extends into cancer research, where they are being explored as potential chemotherapeutic agents. Research has indicated that certain pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that specific derivatives can inhibit the growth of colon cancer cells significantly. The mechanism involves targeting metabolic pathways crucial for cancer cell survival.
Mechanistic Insights
The biological activities of this compound and its derivatives are thought to stem from their ability to interact with biological targets such as enzymes involved in bacterial cell wall synthesis and cancer metabolism pathways. Molecular docking studies suggest that these compounds can form hydrogen bonds with active site residues in target proteins, enhancing their inhibitory effects .
Q & A
Q. What are the common synthetic routes for 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A representative method involves refluxing a substituted pyrazole precursor with an aniline derivative in polar aprotic solvents (e.g., DMSO) under basic conditions (e.g., KOH) . Reaction time and temperature are critical: prolonged reflux (>24 hours) in xylene with chloranil (a dehydrogenation agent) improves cyclization efficiency but may require rigorous purification (e.g., column chromatography and ether washes) to isolate the product . Yields are sensitive to stoichiometry—excess aniline derivatives reduce side products like unreacted intermediates.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry of the pyrazole ring and substitution pattern on the aniline moiety. For example, the difluoromethyl group (-CFH) shows distinct splitting patterns in H NMR due to coupling with fluorine .
- IR : Peaks near 1600 cm indicate C=N stretching in the pyrazole ring, while N-H stretches (3300–3500 cm) confirm the aniline group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula by matching the exact mass (e.g., [M+H] ion).
- X-ray Crystallography : Resolves ambiguity in molecular geometry, particularly the orientation of the difluoromethyl group relative to the pyrazole ring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) calculations model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. For instance:
- The pyrazole nitrogen atoms exhibit high electron density, making them prone to coordination with transition metals (e.g., Pd in cross-coupling reactions) .
- Substituent effects (e.g., -CFH vs. -CH) alter charge distribution, which can be quantified via electrostatic potential maps. These insights guide experimental design for functionalization or polymerization .
Q. What strategies resolve contradictions in biological activity data for pyrazole-aniline derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., anticancer vs. inert) often arise from:
- Solubility Differences : LogP calculations and solvent optimization (e.g., DMSO/water mixtures) ensure consistent compound delivery in assays .
- Metabolic Stability : LC-MS/MS tracks metabolite formation in vitro (e.g., cytochrome P450 enzymes), identifying degradation pathways that reduce efficacy .
- Structural Analogues : Compare bioactivity of this compound with analogues (e.g., trifluoromethyl or bromo-substituted variants) to isolate substituent-specific effects .
Q. How does the crystal packing of this compound influence its physicochemical properties?
Methodological Answer: X-ray diffraction data reveal intermolecular interactions (e.g., hydrogen bonding between aniline -NH and pyrazole N atoms) that impact melting points and solubility. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
